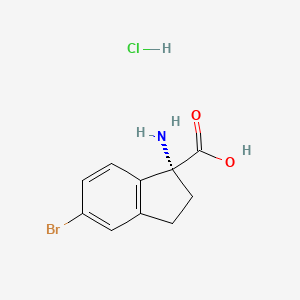
(R)-1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a bromine atom, and a carboxylic acid group attached to an indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves several steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 1-position.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group at the 1-position, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are commonly used.
Major Products
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ®-1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the amino group, affecting its interaction with biological targets.
Uniqueness
®-1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H11BrClNO2 |
|---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
(1R)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14;/h1-2,5H,3-4,12H2,(H,13,14);1H/t10-;/m1./s1 |
InChI Key |
LAEGQZMCYWZLAN-HNCPQSOCSA-N |
Isomeric SMILES |
C1C[C@@](C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13056428.png)
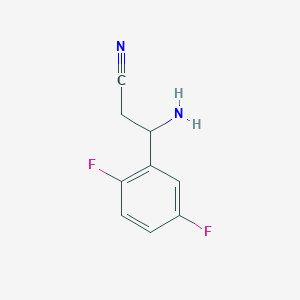
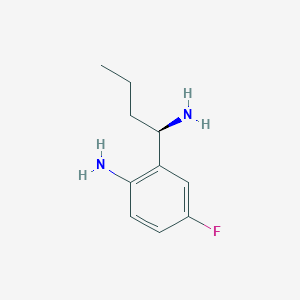

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)
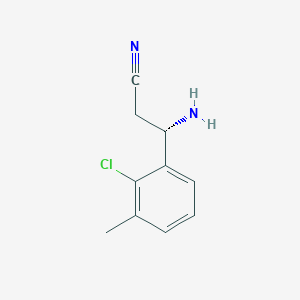
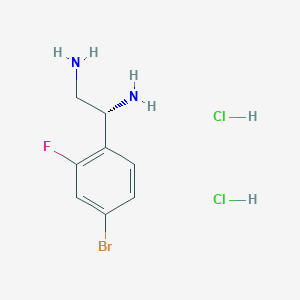
![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
![methyl3-{2-[N'-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056485.png)
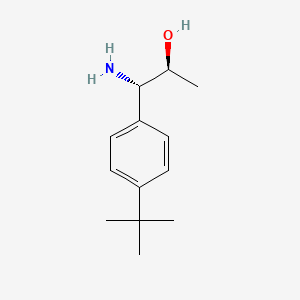
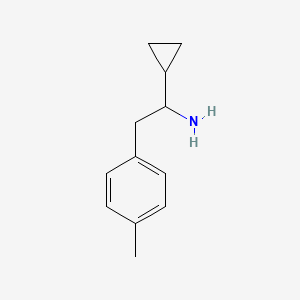
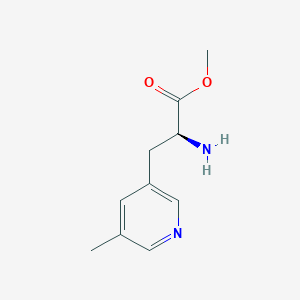

![3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13056511.png)
